Boiling Point Differentiation: The 3-Fluoro Isomer Exhibits the Lowest Boiling Point Among Cyclopropyl-Substituted Positional Isomers
Among the three mono-fluorinated positional isomers bearing the cyclopropyl and ethanolamine groups, the 3-fluorobenzyl derivative displays the lowest predicted boiling point (312.2±22.0 °C at 760 mmHg), which is 2.4 °C lower than the 2-fluoro isomer (314.6±22.0 °C) and 6.6 °C lower than the 4-fluoro isomer (318.8±22.0 °C) . This trend is consistent across flash point measurements: 142.6±22.3 °C for the 3-fluoro vs. 144.1±22.3 °C for the 2-fluoro and 146.6±22.3 °C for the 4-fluoro isomer. This intermediate volatility directly results from the meta-substitution pattern's influence on intermolecular interactions and molecular symmetry.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 312.2±22.0 °C |
| Comparator Or Baseline | 2-fluoro isomer: 314.6±22.0 °C; 4-fluoro isomer: 318.8±22.0 °C |
| Quantified Difference | 2.4 °C lower than 2-fluoro isomer; 6.6 °C lower than 4-fluoro isomer |
| Conditions | Predicted values from Chemsrc database (ACD/Labs or equivalent prediction engine); 760 mmHg standard pressure |
Why This Matters
A lower boiling point material can be purified or distilled under milder thermal conditions, potentially reducing the risk of thermal decomposition for thermally sensitive structures and lowering energy input in large-scale synthesis workflows.
- [1] Chemsrc. 2-[Cyclopropyl(3-fluorobenzyl)amino]ethanol. CAS 1342488-86-1. Available at: https://m.chemsrc.com/cas/1342488-86-1_1472235.html (Accessed 27 Apr 2026). View Source
- [2] Chemsrc. 2-[Cyclopropyl(2-fluorobenzyl)amino]ethanol. CAS 1250700-35-6. Available at: https://m.chemsrc.com/mip/chanpin/7101564.html (Accessed 27 Apr 2026). View Source
- [3] Chemsrc. 2-[Cyclopropyl(4-fluorobenzyl)amino]ethanol. CAS 1251036-55-1. Available at: https://m.chemsrc.com/cas/1251036-55-1_1495839.html (Accessed 27 Apr 2026). View Source
